molecular formula C21H16BrClN2O2 B12005368 N-[(E)-(2-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide

N-[(E)-(2-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide

Cat. No.: B12005368
M. Wt: 443.7 g/mol
InChI Key: RCSJZSLRMBLKQQ-ZMOGYAJESA-N
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Description

N-[(E)-(2-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide is an organic compound with a complex structure that includes bromine, chlorine, and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide typically involves the condensation of 2-bromobenzaldehyde with 2-[(4-chlorophenyl)methoxy]benzamide under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

N-[(E)-(2-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(E)-(2-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(E)-(2-bromophenyl)methylideneamino]-2-[(4-fluorophenyl)methoxy]benzamide
  • **N-[(E)-(2-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide
  • **N-[(E)-(2-bromophenyl)methylideneamino]-2-[(4-methylphenyl)methoxy]benzamide

Uniqueness

N-[(E)-(2-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with biological targets. This combination of functional groups can provide distinct properties compared to similar compounds, making it valuable for specific applications.

Properties

Molecular Formula

C21H16BrClN2O2

Molecular Weight

443.7 g/mol

IUPAC Name

N-[(E)-(2-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide

InChI

InChI=1S/C21H16BrClN2O2/c22-19-7-3-1-5-16(19)13-24-25-21(26)18-6-2-4-8-20(18)27-14-15-9-11-17(23)12-10-15/h1-13H,14H2,(H,25,26)/b24-13+

InChI Key

RCSJZSLRMBLKQQ-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl)Br

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl)Br

Origin of Product

United States

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